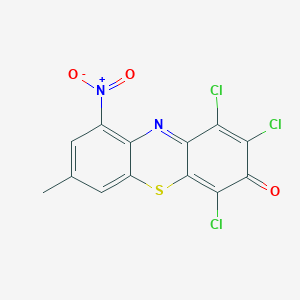![molecular formula C11H18N2O2S2 B12546585 Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- CAS No. 666740-24-5](/img/structure/B12546585.png)
Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- is a sulfur-based compound known for its role as a chain transfer agent in radical polymerization processes. This compound is particularly significant in the field of polymer chemistry due to its ability to provide a high degree of control over polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- typically involves the reaction of pentanoic acid derivatives with diethylamino and thioxomethyl groups under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamino or thioxomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and materials with controlled properties.
Mechanism of Action
The mechanism of action of Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- involves its role as a chain transfer agent in radical polymerization. It interacts with growing polymer chains, transferring the radical site to itself and thereby controlling the polymerization process. This results in polymers with well-defined molecular weights and structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl benzodithioate
Uniqueness
Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- is unique due to its specific diethylamino and thioxomethyl functional groups, which provide distinct reactivity and control in polymerization reactions compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over polymer properties.
Properties
CAS No. |
666740-24-5 |
|---|---|
Molecular Formula |
C11H18N2O2S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-cyano-4-(diethylcarbamothioylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C11H18N2O2S2/c1-4-13(5-2)10(16)17-11(3,8-12)7-6-9(14)15/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
ONLQSMWCHCKFFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C)(CCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
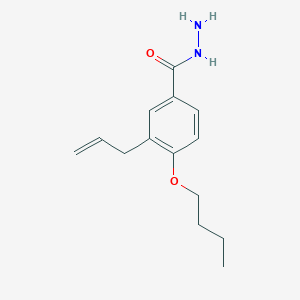
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
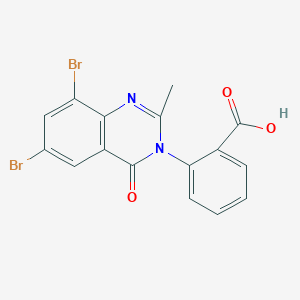
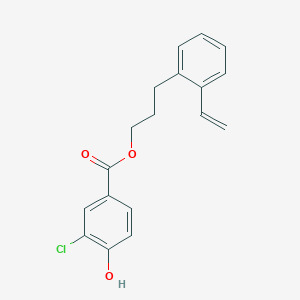
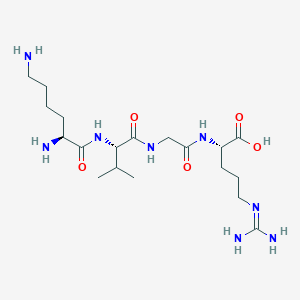
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
